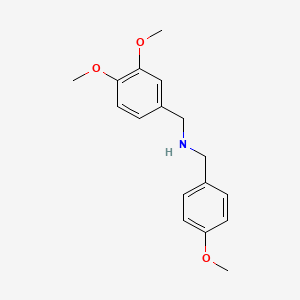

N-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)amine

Description

N-(3,4-Dimethoxybenzyl)-N-(4-methoxybenzyl)amine is a secondary amine featuring two benzyl substituents: one with 3,4-dimethoxy groups and the other with a single 4-methoxy group. This structural configuration imparts distinct electronic and steric properties, making it relevant in medicinal chemistry, particularly in drug design targeting neurotransmitter systems or multidrug resistance (MDR) modulation .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-7-4-13(5-8-15)11-18-12-14-6-9-16(20-2)17(10-14)21-3/h4-10,18H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXFNISOHAAMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted benzylamines with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential pharmacological properties, such as acting as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of methoxy groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine ()

- Structure : Contains a 3,4-dimethoxybenzyl group and a 4-fluorophenethyl chain.

- Implications : Increased polarity may reduce lipophilicity (logP) relative to the target compound, affecting bioavailability .

4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline ()

- Structure : Incorporates a dimethylaniline moiety alongside a 4-methoxybenzyl group.

- Key Differences: The dimethylamino group provides strong electron-donating effects, increasing solubility in polar solvents.

- Implications : Enhanced solubility could improve pharmacokinetics but may reduce membrane permeability compared to the target compound’s aromatic substituents .

N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine ()

- Structure : Features a benzothiazole ring instead of a second benzyl group.

- Key Differences : The planar heterocycle facilitates π-π stacking and hydrogen bonding, likely enhancing binding to enzymes or receptors.

- Implications: Potentially higher metabolic stability but reduced conformational flexibility compared to the target compound .

N-(4-Methoxybenzyl)-N-isopropylamine ()

- Structure : Replaces one benzyl group with an isopropyl chain.

- Key Differences : The branched alkyl chain increases lipophilicity, favoring passive diffusion across membranes.

- Implications : Improved BBB penetration but reduced aromatic interaction capabilities .

N-[2-(4-Chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine ()

- Structure : Contains a trimethoxybenzyl group and a chlorophenethyl chain.

- Key Differences : Additional methoxy and chlorine substituents enhance electron density and halogen bonding, respectively.

- Implications : May exhibit stronger interactions with hydrophobic protein pockets but higher molecular weight (335.83 g/mol) compared to the target compound .

Pharmacological and Functional Comparisons

Multidrug Resistance (MDR) Modulation

- N-Solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine () : Demonstrates potent MDR reversal by inhibiting efflux pumps (e.g., P-glycoprotein). The dimethoxybenzyl groups are critical for this activity, suggesting the target compound may share similar mechanisms .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility Profile |

|---|---|---|---|---|

| Target Compound | ~315.38 | 3,4- and 4-methoxybenzyl | ~2.8 | Moderate (polar aprotic solvents) |

| N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine | 289.35 | 4-Fluoro, 3,4-dimethoxy | ~3.1 | Low (chloroform/MeOH) |

| N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine | 270.35 | Benzothiazole | ~2.5 | Low (DMSO) |

| N-Solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine | >600 | Polyisoprene chain | ~6.2 | Very low (lipophilic media) |

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)amine is a compound of interest due to its potential biological activity. Its structure features two methoxy-substituted benzyl groups attached to a central amine, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Study 1: C–N Bond Cleavage

A study focused on the chemoselective C–N bond cleavage of tertiary sulfonamides involving methoxy-substituted benzyl groups demonstrated that these compounds can undergo reactions with various Lewis acids, yielding products in good to excellent yields (78-95%) under optimized conditions. The study highlighted the effectiveness of Bi(OTf)₃ as a catalyst for these reactions, indicating potential synthetic applications for compounds like N-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)amine .

Study 2: Mutagenicity Testing

Research into the mutagenic effects of benzylating agents revealed that certain derivatives exhibited direct mutagenic activity in Salmonella typhimurium. This finding underscores the importance of evaluating the biological implications of benzylation reactions, as they can lead to DNA modifications with potential carcinogenic outcomes .

Comparative Analysis of Similar Compounds

To better understand the unique properties of N-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)amine, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,4-Dimethoxybenzylamine | Contains one 2,4-dimethoxybenzyl group | Acts as a protecting group; simpler structure |

| Bis(4-methoxybenzyl)amine | Two 4-methoxybenzyl groups | Different substitution pattern affects reactivity |

| N,N-Diethyl-3-(4-methylphenyl)-prop-1-en-1-amine | Contains different aryl groups | Potentially different biological activity |

| N,N-Bis(3-methylphenyl)amine | Similar amine structure but different aryl substituents | Variations in solubility and biological effects |

This table illustrates how the unique combination of methoxy groups in N-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)amine may enhance its stability and reactivity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.